5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C15H12Cl2N4S and its molecular weight is 351.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a part of the ErbB family of tyrosine kinase proteins, which includes four members: ErbB1/HER1, ErbB-2/Neu/HER2, ErbB-3/HER3, and ErbB-4/HER4 . These proteins play a crucial role in cell proliferation, making them important therapeutic targets in human cancers .
Mode of Action
This compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition blocks the tyrosine kinase activity of the entire EGFR family, which can have a substantial therapeutic potential .
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects various biochemical pathways. These pathways are involved in cell proliferation, and their inhibition can lead to the suppression of cancer cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. By inhibiting EGFR-TK, the compound can suppress the growth of cancer cells .
Properties
IUPAC Name |
5-[2-[(2,6-dichlorophenyl)methyl]pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4S/c1-8-14(22-15(18)20-8)12-5-6-19-13(21-12)7-9-10(16)3-2-4-11(9)17/h2-6H,7H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJYMZWSJLCCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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